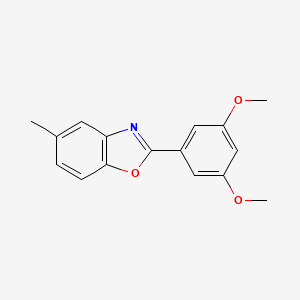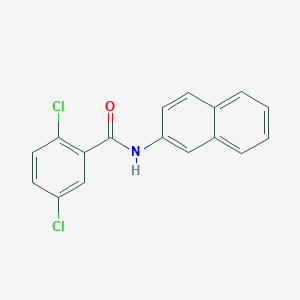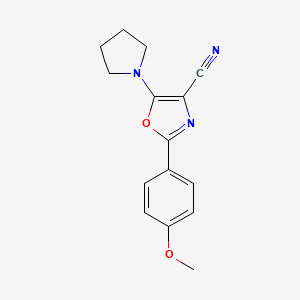![molecular formula C19H15N5O2 B5704230 N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDP is a pyrazolo[3,4-d]pyrimidine derivative that has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of BDP is not fully understood. However, it has been proposed that BDP exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and antiviral activities of BDP are thought to be mediated through the inhibition of various signaling pathways involved in inflammation and viral replication.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BDP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, BDP has been found to inhibit the replication of several viruses, including HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDP in lab experiments is its broad-spectrum activity against cancer cells and viruses. This makes it a potentially useful compound for the development of novel anticancer and antiviral drugs. However, one limitation of using BDP is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on BDP. One area of interest is the development of BDP derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific protein kinases targeted by BDP and the development of more selective inhibitors. In addition, further studies are needed to elucidate the mechanism of action of BDP and its potential applications in the treatment of other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of BDP involves a multistep process that begins with the reaction of 1,3-benzodioxole with 2-chloro-3-nitropyrazine to form N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-3-nitropyrazine. This intermediate is then reduced with palladium on carbon and hydrogen gas to yield N-(1,3-benzodioxol-5-ylmethyl)-2-amino-3-nitropyrazine. Finally, this compound is reacted with phenyl isocyanate to form BDP.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BDP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BDP has been found to have antiviral activity against several viruses, including HIV-1 and HCV.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-2-4-14(5-3-1)24-19-15(10-23-24)18(21-11-22-19)20-9-13-6-7-16-17(8-13)26-12-25-16/h1-8,10-11H,9,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUFNXOJDOGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)

![5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)




